4-Hydroxy-5-nitropyrimidine (CAS 219543-69-8) eliminates supply chain hazards of the hydrolytically unstable 4-chloro analog and regiochemical ambiguity of 4,6-dihydroxy variant. As a shelf-stable hydroxy-nitro pyrimidine, it enables on-demand POCl3 chlorination and SNAr with full control.
4-Hydroxy-5-nitropyrimidine (CAS 219543-69-8) is a foundational heterocyclic building block utilized extensively in the synthesis of soluble guanylate cyclase (sGC) stimulators, purine isosteres, and bicyclic kinase inhibitors. Commercially, it serves as a shelf-stable, regioselective precursor for 4-chloro-5-nitropyrimidine and subsequent 4-amino-5-nitropyrimidine derivatives. By providing a chemically robust hydroxy moiety adjacent to a strongly electron-withdrawing nitro group, this compound allows industrial chemists to execute high-yield, on-demand chlorination and nucleophilic aromatic substitution (SNAr) sequences without the handling hazards and degradation risks associated with pre-halogenated analogs [1].
Attempting to substitute 4-hydroxy-5-nitropyrimidine with commercially available 4-chloro-5-nitropyrimidine introduces severe supply chain and storage liabilities, as the chlorinated analog is highly moisture-sensitive and rapidly hydrolyzes back to the hydroxy form under ambient conditions. Alternatively, employing di-substituted baselines like 4,6-dihydroxy-5-nitropyrimidine complicates downstream processing by requiring orthogonal protection strategies or yielding statistical mixtures of bis-substituted and mono-substituted regioisomers during SNAr. Furthermore, substituting the 5-nitro group with a 5-amino group (e.g., 5-aminopyrimidin-4-ol) fundamentally deactivates the pyrimidine ring, severely depressing the yield of the critical POCl3-mediated chlorination step required for subsequent functionalization [1].
For bulk procurement, 4-hydroxy-5-nitropyrimidine offers extended shelf-life compared to its activated halogenated counterparts. While 4-chloro-5-nitropyrimidine undergoes rapid hydrolysis upon exposure to atmospheric moisture—often degrading by >20% within weeks unless stored under strict anhydrous conditions—the 4-hydroxy-5-nitropyrimidine core maintains >98% purity over extended storage at ambient temperatures. This stability allows manufacturers to procure the hydroxy compound in bulk and perform in situ chlorination immediately prior to the amination step, eliminating cold-chain logistics and moisture-exclusion overhead [1].
| Evidence Dimension | Storage stability (ambient conditions) |
| Target Compound Data | >98% purity retained over extended bulk storage |
| Comparator Or Baseline | 4-chloro-5-nitropyrimidine (<80% purity after weeks of atmospheric exposure due to hydrolysis) |
| Quantified Difference | >18% higher purity retention under standard handling |
| Conditions | Ambient temperature, atmospheric moisture exposure |
Procuring the stable hydroxy precursor rather than the moisture-sensitive chloride prevents costly batch failures and eliminates the need for specialized anhydrous shipping.
The presence of the strongly electron-withdrawing 5-nitro group is critical for the efficient conversion of the 4-hydroxy moiety to a leaving group. When treated with phosphorus oxychloride (POCl3), 4-hydroxy-5-nitropyrimidine routinely achieves >90% conversion to the 4-chloro intermediate. In stark contrast, attempting the same activation on 5-aminopyrimidin-4-ol yields poor results (<30% conversion), as the electron-donating amino group deactivates the ring toward the necessary substitution and introduces competing side reactions with the chlorinating agent. The nitro group thus acts as an essential activating handle for the pyrimidine core [1].
| Evidence Dimension | Conversion yield in POCl3-mediated chlorination |
| Target Compound Data | >90% yield of 4-chloro intermediate |
| Comparator Or Baseline | 5-aminopyrimidin-4-ol (<30% yield) |
| Quantified Difference | >60% increase in chlorination yield |
| Conditions | Refluxing POCl3, standard activation protocols |
High-yield chlorination is a prerequisite for downstream functionalization; the 5-nitro group ensures this step is economically viable at scale.
Utilizing the mono-hydroxy 4-hydroxy-5-nitropyrimidine ensures complete regiocontrol during the subsequent amination of the chlorinated intermediate. Because the 2- and 6-positions are unsubstituted, nucleophilic displacement by primary or secondary amines yields a single 4-amino-5-nitropyrimidine product (>95% regioselectivity). If a buyer were to substitute with a symmetric di-hydroxy baseline like 4,6-dihydroxy-5-nitropyrimidine (which converts to a 4,6-dichloro intermediate), the subsequent SNAr reaction typically yields a 20-30% statistical mixture of mono- and bis-substituted impurities, requiring complex chromatographic separation [1].
| Evidence Dimension | Regioselectivity in SNAr amination |
| Target Compound Data | >95% single-target regioselectivity |
| Comparator Or Baseline | 4,6-dihydroxy-5-nitropyrimidine (20-30% bis-substituted/regioisomer impurity generation) |
| Quantified Difference | Elimination of 20-30% off-target impurity formation |
| Conditions | SNAr with primary/secondary amines in standard solvents (e.g., dioxane, DMF) |
Absolute regiocontrol eliminates the need for costly downstream purification, directly improving the overall yield of the API intermediate.
4-Hydroxy-5-nitropyrimidine is a primary starting material for the synthesis of soluble guanylate cyclase (sGC) stimulators used in treating pulmonary hypertension and cardiovascular diseases. Its efficient conversion to 4-chloro-5-nitropyrimidine, followed by amination and reduction, provides the critical 4,5-diaminopyrimidine core required for these advanced therapeutics [1].
The compound's predictable regiochemistry during SNAr makes it an ideal precursor for constructing substituted purine analogs and pyrazolo-pyrimidine scaffolds. These bicyclic systems are fundamental in the development of targeted kinase inhibitors for oncology, where precise substitution patterns dictate binding affinity [2].
Because of its exceptional shelf stability and resistance to hydrolysis compared to halogenated analogs, 4-hydroxy-5-nitropyrimidine is highly favored in bulk pharmaceutical manufacturing. It allows facilities to safely stockpile the precursor and perform in situ activation only when the downstream amine is ready for coupling, streamlining the supply chain [3].